4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline
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Overview
Description
4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of 4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline involves specific synthetic routes and reaction conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceutical industries . The most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve various analytical techniques to evidence host inclusion .
Chemical Reactions Analysis
4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline undergoes several types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, combination reactions involve the synthesis of new compounds from two or more substances, while decomposition reactions involve the breakdown of a compound into simpler substances . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline has a wide range of scientific research applications. In chemistry, it is used for the structural annotation of metabolites and lipids through advanced tandem mass spectrometry . In biology, it plays a role in the phenotypic characterization and serves as biomarkers . In medicine, this compound is involved in the development of biotechnological substances with innovative properties . In industry, it is used to improve the physical, chemical, and biological characteristics of food compounds, including solubility and stability .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline involves its interaction with specific molecular targets and pathways. For instance, in the context of mass spectrometry, CID (collision-induced dissociation) is the method of choice to unveil structural details of metabolites and lipids . This process involves the fragmentation of molecules to provide detailed structural information, which is crucial for linking specific molecular entities to defined biochemical functions or phenotypes .
Comparison with Similar Compounds
4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline can be compared with other similar compounds based on its structural and functional properties. Similar compounds can be recognized predominantly by either 2-D or 3-D neighboring methods . The complementarity between these methods allows for the identification of structurally similar molecules that may not be detected using only one method . This highlights the uniqueness of this compound in terms of its structural and functional characteristics.
Properties
IUPAC Name |
4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9,19H/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUPCGDUDXKLB-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CC2=NNC3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C\2=NN=C/C2=N\NC3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.